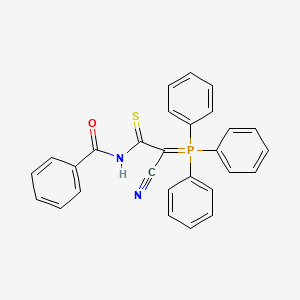
(2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. The presence of two hydroxyl groups and a carboxylic acid group makes this compound highly reactive and versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the catalytic resolution of racemic mixtures using lipase enzymes. This method allows for the selective production of the desired enantiomer with high yield and purity . Another method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach to synthesis .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and cost-effectiveness, utilizing environmentally friendly solvents and reagents .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxylic acid groups, which act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
(2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antiviral and anticancer activities . In industry, it is utilized in the production of pharmaceuticals and fine chemicals .
Mécanisme D'action
The mechanism of action of (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid include (2S,5S)-5-Carboxymethylproline and other derivatives of tetrahydrofuran and proline .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of hydroxyl and carboxylic acid groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H8O5 |
|---|---|
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
(2S,5S)-2,5-dihydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O5/c6-3-1-2-5(9,10-3)4(7)8/h3,6,9H,1-2H2,(H,7,8)/t3-,5-/m0/s1 |
Clé InChI |
DXBRMOBLKYGFJY-UCORVYFPSA-N |
SMILES isomérique |
C1C[C@](O[C@@H]1O)(C(=O)O)O |
SMILES canonique |
C1CC(OC1O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


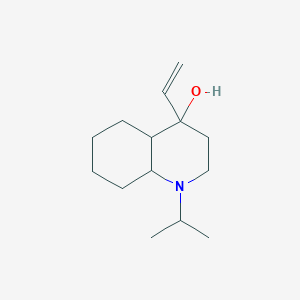

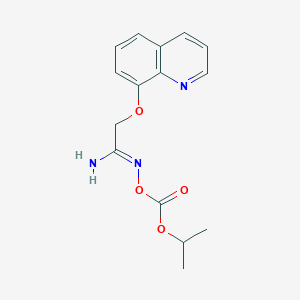

![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)
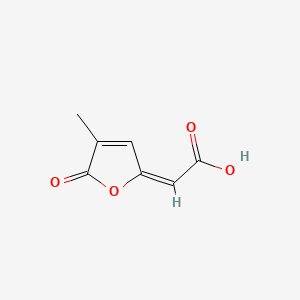


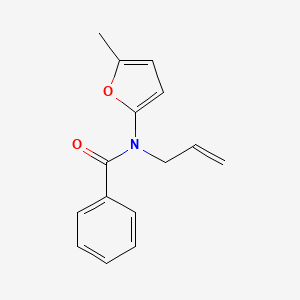
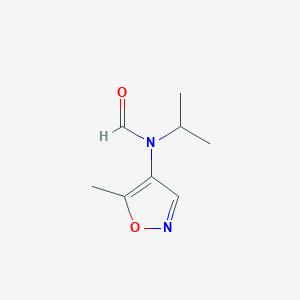
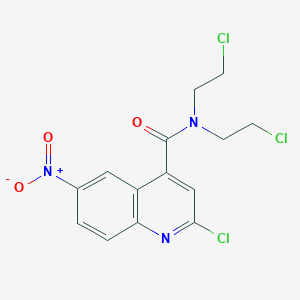
![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
